molecular formula C16H14O B8164560 1-(Benzyloxy)-2-ethynyl-4-methylbenzene

1-(Benzyloxy)-2-ethynyl-4-methylbenzene

Cat. No.: B8164560
M. Wt: 222.28 g/mol
InChI Key: LHDOKWQOVHPLTH-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-ethynyl-4-methylbenzene is a substituted aromatic compound featuring a benzyloxy group (-OCH₂C₆H₅) at position 1, an ethynyl group (-C≡CH) at position 2, and a methyl group (-CH₃) at position 4 on the benzene ring. The benzyloxy group enhances solubility in organic solvents, while the electron-withdrawing ethynyl group directs electrophilic substitution reactions. This compound is likely utilized as an intermediate in organic synthesis, particularly in coupling reactions or polymer chemistry, given the ethynyl group’s propensity for click chemistry or Sonogashira couplings .

Properties

IUPAC Name

2-ethynyl-4-methyl-1-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-3-15-11-13(2)9-10-16(15)17-12-14-7-5-4-6-8-14/h1,4-11H,12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDOKWQOVHPLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-ethynyl-4-methylbenzene can be synthesized through a multi-step process involving the following key steps:

    Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce a bromine atom at the ortho position relative to the hydroxyl group.

    Benzyl Protection: The hydroxyl group is then protected by converting it into a benzyloxy group using benzyl chloride in the presence of a base.

    Sonogashira Coupling: The brominated intermediate undergoes a Sonogashira coupling reaction with an ethynyl group to introduce the ethynyl substituent.

Industrial Production Methods: Industrial production of 1-(Benzyloxy)-2-ethynyl-4-methylbenzene typically involves optimizing the above synthetic route for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-ethynyl-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ethynyl group can be reduced to form an ethyl group.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Benzaldehyde derivative.

    Reduction: Ethyl-substituted benzene.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(Benzyloxy)-2-ethynyl-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-ethynyl-4-methylbenzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding, while the ethynyl group can engage in π-π interactions. These interactions influence the compound’s reactivity and binding affinity with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of 1-(Benzyloxy)-2-ethynyl-4-methylbenzene with analogous compounds:

Compound Name Molecular Formula Substituents (Positions) Molar Mass (g/mol) Melting Point (°C) Boiling Point (°C) Key Functional Groups
1-(Benzyloxy)-2-ethynyl-4-methylbenzene (Target) C₁₅H₁₄O Benzyloxy (1), Ethynyl (2), Methyl (4) 210.28 Not reported Not reported Ethynyl, Benzyloxy, Methyl
1-(Benzyloxy)-4-ethynylbenzene C₁₅H₁₂O Benzyloxy (1), Ethynyl (4) 208.26 260 328.5 (predicted) Ethynyl, Benzyloxy
2-(Benzyloxy)-1-iodo-4-methylbenzene C₁₄H₁₃IO Benzyloxy (2), Iodo (1), Methyl (4) 324.16 Not reported Not reported Iodo, Benzyloxy, Methyl
1-(Benzyloxy)-3-bromobenzene C₁₃H₁₁BrO Benzyloxy (1), Bromo (3) 263.13 Not reported Not reported Bromo, Benzyloxy
1-Benzyloxy-2-bromo-4-t-butylbenzene C₁₇H₁₉BrO Benzyloxy (1), Bromo (2), t-Butyl (4) 335.24 Not reported Not reported Bromo, Benzyloxy, t-Butyl
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene C₁₉H₂₀O Butyl (1), Ethynyl-linked methoxyphenyl (4) 264.36 Not reported Not reported Ethynyl, Methoxy, Butyl

Reactivity and Electronic Effects

  • Ethynyl vs. Halogen Substituents: The ethynyl group in the target compound and 1-(Benzyloxy)-4-ethynylbenzene is electron-withdrawing, activating the ring toward electrophilic substitution at meta positions.
  • Steric Effects : The methyl group in the target compound and 2-(Benzyloxy)-1-iodo-4-methylbenzene introduces moderate steric hindrance, while the t-butyl group in significantly restricts access to the aromatic core, reducing reaction rates in bulky environments.
  • Solubility and Polarity : Compounds with methoxy or benzyloxy groups (e.g., ) exhibit higher solubility in organic solvents compared to halogenated derivatives. The ethynyl group’s linear geometry may enhance crystallinity, as seen in the high melting point (260°C) of 1-(Benzyloxy)-4-ethynylbenzene .

Research Findings and Trends

Recent studies emphasize the versatility of benzyloxy-ethynyl systems in click chemistry and polymer synthesis. For example, 1-(Benzyloxy)-4-ethynylbenzene serves as a monomer for conductive polymers due to its rigid, planar structure. In contrast, iodinated analogs like are explored in radiopharmaceuticals, leveraging iodine’s isotopic properties. The absence of cross-etherification in certain trifluoromethyl-substituted benzyloxy compounds underscores the sensitivity of these reactions to steric and electronic factors.

Biological Activity

1-(Benzyloxy)-2-ethynyl-4-methylbenzene, also known as a benzyloxy derivative of ethynylbenzene, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides an overview of the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

1-(Benzyloxy)-2-ethynyl-4-methylbenzene is characterized by a benzyloxy group attached to a 2-ethynyl-4-methylbenzene backbone. The synthesis typically involves the following steps:

  • Starting Materials : The synthesis begins with 4-methylphenol and benzyl bromide.
  • Reaction Conditions : The reaction is conducted in the presence of a base such as potassium carbonate in an organic solvent, leading to the formation of the benzyloxy compound.
  • Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Biological Activity

The biological activity of 1-(benzyloxy)-2-ethynyl-4-methylbenzene has been studied across various models, indicating its potential as a therapeutic agent. Key findings include:

Antimicrobial Activity

Research has shown that compounds similar to 1-(benzyloxy)-2-ethynyl-4-methylbenzene exhibit significant antimicrobial properties. For instance, studies have reported effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.

The mechanism by which 1-(benzyloxy)-2-ethynyl-4-methylbenzene exerts its effects may involve:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes that are crucial for the survival of pathogens or cancer cells.
  • Interaction with Cellular Targets : The compound could bind to molecular targets within cells, altering their function and leading to therapeutic effects.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various benzyloxy derivatives, revealing that those with ethynyl substitutions exhibited enhanced activity compared to their non-substituted counterparts. This supports the hypothesis that structural modifications can significantly influence biological properties.
  • Cancer Cell Line Studies : In a series of experiments on breast cancer cell lines, compounds structurally related to 1-(benzyloxy)-2-ethynyl-4-methylbenzene showed promising results in reducing cell viability and inducing apoptosis, suggesting potential for development as anticancer agents.

Data Summary

PropertyFinding
Antimicrobial Activity Effective against S. aureus and E. coli
Anticancer Activity Induces apoptosis in cancer cell lines
Mechanism Inhibits enzymatic activity; interacts with cellular targets

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